(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine
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Overview
Description
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine, also known as 4-Fluoro-2-methoxyphenylisopropylamine (4-FMA), is a synthetic compound that belongs to the phenethylamine class. It is a potent stimulant and is structurally similar to amphetamine and methamphetamine. In recent years, the compound has gained attention from the scientific community due to its potential applications in research.
Mechanism Of Action
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine has a similar mechanism of action to other stimulants such as amphetamine and methamphetamine. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to the stimulant effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine are similar to those of other stimulants. The compound increases the release of dopamine and norepinephrine in the brain, which leads to feelings of euphoria and increased energy levels. It also increases heart rate, blood pressure, and body temperature.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine in lab experiments is its potency as a stimulant. This makes it useful for studies related to the central nervous system. However, one limitation is that the compound has not been extensively studied, and its long-term effects are not well understood.
Future Directions
There are several future directions for research related to (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). The compound's stimulant properties may make it useful in treating the disorder. Another area of interest is its potential use in the development of new antidepressant medications. The compound's ability to increase dopamine and norepinephrine levels in the brain may make it useful in treating depression. Additionally, further research is needed to better understand the long-term effects of the compound and its potential for abuse.
In conclusion, (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine is a synthetic compound that has gained attention from the scientific community due to its potential applications in research. Its stimulant properties make it useful for studies related to the central nervous system, and it has potential applications in the treatment of ADHD and depression. However, further research is needed to better understand its long-term effects and potential for abuse.
Synthesis Methods
The synthesis of (2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine involves the reaction of 2-fluoro-4-methoxyphenylacetone with isopropylamine. The reaction is carried out in the presence of a reducing agent and a catalyst. The resulting product is purified through recrystallization.
Scientific Research Applications
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine has gained attention from the scientific community due to its potential applications in research. It has been used in studies related to neuroscience, pharmacology, and toxicology. The compound has been shown to have stimulant properties and has been used in studies related to the central nervous system.
properties
IUPAC Name |
(2S)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGVNVGSUYBJST-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine |
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